KD025, also known as belumosudil, SLx-2119, and KD-025, is a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). Its chemical name is KD025. [] KD025 has emerged as a promising molecule in scientific research due to its potential to modulate immune responses and fibrotic processes. [] It is classified as a kinase inhibitor and is currently being investigated for its potential therapeutic applications in various diseases. [] In particular, KD025 selectively targets the ROCK2 isoform, which differentiates it from other pan-ROCK inhibitors. [, ] This selectivity allows KD025 to exert its effects without the significant hypotensive effects often observed with pan-ROCK inhibitors. [, ]
Mechanism of Action
Autoimmune Diseases:
Chronic Graft-versus-Host Disease (cGVHD): KD025 has demonstrated promising results in preclinical models and clinical trials for cGVHD. [, , , , , , , , ] It effectively reduces clinical scores, improves lung function, decreases antibody and collagen deposition, and limits T cell infiltration in the lungs and kidneys. [, , , , , , , ] Notably, these effects are observed in various cGVHD models, including those driven by IL-21 responses and those exhibiting sclerodermatous features. [, ] Furthermore, KD025's efficacy extends to patients refractory to other therapies, highlighting its potential as a valuable treatment option. [, ]
Systemic Sclerosis: Studies have shown that KD025 administration can ameliorate disease severity in murine models of scleroderma, a chronic autoimmune disease characterized by fibrosis and vascular abnormalities. [] Treatment with KD025 improved weight loss, posture, and skin integrity, suggesting its potential to address the fibrotic manifestations of this disease. []
Psoriasis Vulgaris: KD025 has shown promising clinical benefits in patients with psoriasis, a chronic inflammatory skin condition. [] It effectively reduces Psoriasis Area and Severity Index (PASI) scores and improves skin pathology by concurrently downregulating proinflammatory cytokines like IL-17 and IL-23 and upregulating IL-10, an anti-inflammatory cytokine. [] This balanced modulation of the immune response highlights KD025's potential to effectively target the underlying inflammatory processes driving psoriasis. []
Rheumatoid Arthritis: Research suggests that KD025 administration can mitigate disease progression in collagen-induced arthritis, a murine model of rheumatoid arthritis. [] Its ability to suppress Th17-mediated inflammation, as evidenced by reduced IL-17 and IL-21 production and decreased STAT3 phosphorylation, makes it a potential candidate for treating rheumatoid arthritis. []
Cardiovascular Diseases:
Hypertension: Studies in animal models have revealed that KD025 can attenuate hypertension-induced end-organ damage. [, ] In DOCA-salt hypertensive mice, KD025 treatment significantly reduced cardiac hypertrophy, left ventricular fibrosis, and renal T cell infiltration. [] Similarly, in Ang II-induced hypertension, KD025 effectively blunted the hypertensive response and decreased the Th17/Treg ratio in renal T cells. [] These findings underscore KD025's potential to address both the cardiovascular and immunological components of hypertension. [, ]
Pulmonary Arterial Hypertension: KD025 has been investigated in the context of pulmonary arterial hypertension (PAH), a severe condition characterized by high blood pressure in the arteries of the lungs. [] Research indicates that ROCK2 expression is significantly elevated in pulmonary arterial smooth muscle cells (PASMCs) from patients with idiopathic PAH. [] Moreover, KD025 effectively inhibits the accelerated proliferation of these cells in vitro, suggesting a potential role in mitigating the vascular remodeling observed in PAH. [] Furthermore, in a rat model of PAH, KD025 treatment successfully attenuated the elevated right ventricular systolic pressure, further supporting its potential as a therapeutic agent. []
Applications
Ischemic Stroke: KD025 has shown promising results in preclinical stroke models. [, , ] It significantly reduces infarct volume, improves neurological deficits, and enhances collateral blood flow without inducing significant hypotension. [, , ] Importantly, KD025 exhibits a therapeutic window of at least 3 hours after stroke onset in mice, suggesting its potential for clinical translation. [, ]
Diabetes: Emerging research has identified KD025 as a potential protective agent against glucolipotoxicity, a key pathogenic factor in type 2 diabetes. [] Studies revealed that KD025 protects beta cells from the deleterious effects of elevated glucose and fatty acid levels. [] This protective effect was found to be mediated by the inhibition of casein kinase 2 (CK2), a target distinct from ROCK2. [] This finding not only expands KD025's potential therapeutic applications but also highlights its multifunctional nature. []
Cancer: Preliminary evidence suggests that KD025 may have anti-tumor and immune modulatory properties in multiple myeloma. [] It has shown in vitro activity against drug-resistant myeloma cell lines and enhanced the cytotoxic effects of the CD38 monoclonal antibody isatuximab. [] Further research is ongoing to investigate KD025's potential in the context of cancer therapy. []
Related Compounds
Fasudil
Compound Description: Fasudil is a non-selective Rho-associated protein kinase (ROCK) inhibitor, targeting both ROCK1 and ROCK2 isoforms [, , , ]. It is clinically used for treating cerebral vasospasm and has been investigated for various conditions, including pulmonary hypertension and stroke.
Relevance: Unlike the selective ROCK2 inhibitor KD025, Fasudil's non-selective inhibition of both ROCK isoforms can lead to significant hypotension, a dose-limiting side effect in conditions like acute ischemic stroke [, , ]. This distinction highlights KD025's potential for a more favorable safety profile in clinical applications where hypotension is a concern.
Y-27632
Compound Description: Y-27632 is another non-selective ROCK inhibitor, targeting both ROCK1 and ROCK2 isoforms [, ]. It's widely used in research for its ability to inhibit cell contractility and promote cell migration.
Relevance: Like Fasudil, Y-27632's non-selective ROCK inhibition differentiates it from KD025. For example, in adipocyte differentiation studies, Y-27632 promoted adipogenesis, contrary to KD025's suppressive effect []. This difference emphasizes the distinct biological effects of selective ROCK2 inhibition by KD025.
H-1152P
Compound Description: H-1152P is a selective ROCK2 inhibitor, though with lower selectivity compared to KD025 [].
Relevance: While both KD025 and H-1152P exhibit selectivity towards ROCK2, the higher specificity of KD025 makes it a more valuable tool for dissecting the specific roles of ROCK2 in various biological processes []. This difference in selectivity might also contribute to varying efficacies and side effect profiles.
CX-4945 (Silmitasertib)
Compound Description: CX-4945 is a potent and selective inhibitor of casein kinase 2 (CK2) []. It has shown anti-tumor activity and is being investigated for treating various cancers.
Relevance: KD025 has been shown to bind to and inhibit CK2, with a binding affinity comparable to that of CX-4945 []. This shared target provides an explanation for KD025's anti-adipogenic activity, which is not mediated by its ROCK2 inhibition but rather through CK2 inhibition.
GSK429286A
Compound Description: GSK429286A is an analog of KD025 and is used as an internal standard in high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) analysis for quantifying KD025 concentrations in biological samples [].
Relevance: The structural similarity between KD025 and GSK429286A allows for accurate quantification of KD025 in preclinical pharmacokinetic studies, providing crucial information about its absorption, distribution, metabolism, and excretion [].
KD025m1, KD025m2
Compound Description: KD025m1 and KD025m2 are the main metabolites of KD025, identified through metabolic profiling studies [, , ].
Compound Description: O-dealkylated Belumosudil Sulfate and Belumosudil Glucuronide are phase 2 metabolites of KD025, identified in plasma and fecal samples during metabolic profiling studies [].
Monohydroxy-Belumosudil, Belumosudil Diol
Compound Description: Monohydroxy-Belumosudil and Belumosudil Diol are additional metabolites of KD025, identified in fecal samples during metabolic profiling studies [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Taranabant is a cannabinoid (CB) receptor 1 inverse agonist (Ki = 0.13 nM). It is selective for CB1 over CB2 receptors (Ki = 170 nM), as well as a panel of 170 receptors, enzymes, ion channels, and transporters at 1 µM. Taranabant increases forskolin-induced cAMP production in CHO cell membranes expressing human CB1 (EC50 = 2 nM). In vivo, taranabant (3 mg/kg) reverses hypothermia induced by the CB receptor agonist CP 55,940 in rats. Taranabant (1 and 3 mg/kg) reduces two-hour and overnight food intake, as well as overnight weight gain in wild-type, but not CB1 receptor-deficient, mice. Taranabant, aslo known as MK-0364, a cannabinoid receptor type 1 inverse agonist being investigated as a potential treatment for obesity due to its anorectic effects. Taranabant reduces abdominal pain and increases intestinal transit in mice. It was discovered by Merck & Co. In October 2008, Merck has stopped its phase III clinical trials with the drugs due to high level of central side effects, mainly depression and anxiety.
Taraxerol, also known as alnulin or skimmiol?, belongs to the class of organic compounds known as scalarane sesterterpenoids. These are sesterterpenoids with a structure based on the scalarane backbone. Scalarane is a tetracyclic compound, which is similar the homoandrostane with five methyl groups at the 4-, 4-, 8-, 17-, 17a-positions. Taraxerol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, taraxerol is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, taraxerol can be found in a number of food items such as millet, peach, bitter gourd, and oat. This makes taraxerol a potential biomarker for the consumption of these food products.
Taraxasterol is a pentacyclic triterpenoid that is taraxastane with a beta-hydroxy group at position 3. It has a role as a metabolite and an anti-inflammatory agent. It is a pentacyclic triterpenoid and a secondary alcohol. It derives from a hydride of a taraxastane.
Targocil is a antibiotic, inhibiting a late step in wall teichoic acid biosynthesis and inducing the cell wall stress stimulon in staphylococcus aureus.
Taribavirin, also known as Viramidine, is an antiviral drug candidate. It is a prodrug of ribavirin, active against a number of DNA and RNA viruses. Taribavirin has better liver-targeting than ribavirin, and has a shorter life in the body due to less penetration and storage in red blood cells. It is expected eventually to be the drug of choice for viral hepatitis syndromes in which ribavirin is active. These include hepatitis C and perhaps also hepatitis B and yellow fever.
Taribavirin, also known as Viramidine, is an antiviral drug candidate. It is a prodrug of ribavirin, active against a number of DNA and RNA viruses. Taribavirin has better liver-targeting than ribavirin, and has a shorter life in the body due to less penetration and storage in red blood cells. It is expected eventually to be the drug of choice for viral hepatitis syndromes in which ribavirin is active. These include hepatitis C and perhaps also hepatitis B and yellow fever.